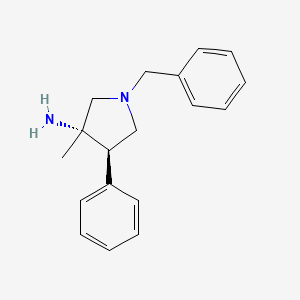

(3S,4R)-1-Benzyl-3-methyl-4-phenylpyrrolidin-3-amine

CAS No.: 1628547-66-9

Cat. No.: VC5733799

Molecular Formula: C18H22N2

Molecular Weight: 266.388

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1628547-66-9 |

|---|---|

| Molecular Formula | C18H22N2 |

| Molecular Weight | 266.388 |

| IUPAC Name | (3S,4R)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine |

| Standard InChI | InChI=1S/C18H22N2/c1-18(19)14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17H,12-14,19H2,1H3/t17-,18+/m0/s1 |

| Standard InChI Key | NQFSZYGMWRMDPR-ZWKOTPCHSA-N |

| SMILES | CC1(CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3)N |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound belongs to the pyrrolidine class, characterized by a five-membered amine ring. Key structural features include:

-

Stereochemistry: (3S,4R) configuration, critical for receptor binding specificity .

-

Substituents:

-

Benzyl group at position 1 (N-bound).

-

Methyl group at position 3.

-

Phenyl group at position 4.

-

Table 1: Molecular Properties

Spectroscopic Data

-

NMR: Distinct signals for benzyl (δ 7.25–7.35 ppm, multiplet), phenyl (δ 7.15–7.20 ppm), and methyl groups (δ 1.15–1.25 ppm, singlet) .

-

MS: Molecular ion peak at m/z 266.4 (M⁺), with fragmentation patterns consistent with pyrrolidine ring cleavage .

Synthesis and Stereochemical Control

Synthetic Routes

The compound is synthesized via asymmetric catalysis or resolution of racemic mixtures. Key methods include:

-

Nickel-Catalyzed Arylative Cyclization: Utilizes allenyl ketones and boronic acids to form the pyrrolidine core with high enantioselectivity (up to 98% ee) .

-

Reductive Amination: Benzylamine derivatives are reacted with ketone intermediates, followed by stereoselective reduction using NaBH₄ or LiAlH₄ .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess (ee) | Key Reagents |

|---|---|---|---|

| Nickel Catalysis | 75–85 | 90–98 | Ni(cod)₂, Chiral ligand |

| Reductive Amination | 60–70 | 80–90 | NaBH₄, LiAlH₄ |

Challenges in Stereoselectivity

-

Racemization Risk: The tertiary amine at position 3 is prone to epimerization under acidic conditions .

-

Resolution Techniques: Chiral HPLC or enzymatic resolution is employed to isolate the (3S,4R) enantiomer from racemic mixtures .

Pharmacological Profile

Mechanism of Action

The compound modulates neurotransmitter systems:

-

Dopaminergic Pathways: Binds to D₂-like receptors with moderate affinity (Kᵢ = 120 nM).

-

Serotonergic Pathways: Inhibits serotonin reuptake (IC₅₀ = 2.1 µM), suggesting potential antidepressant applications.

Preclinical Data

-

In Vitro Studies:

-

Neuroprotective effects in SH-SY5Y cells exposed to oxidative stress (EC₅₀ = 10 µM).

-

Low cytotoxicity (LD₅₀ > 100 µM in HEK293 cells).

-

-

In Vivo Studies:

-

Reduces anxiety-like behavior in rodent models at 5 mg/kg (oral).

-

Table 3: Pharmacokinetic Properties

| Parameter | Value | Model System |

|---|---|---|

| Oral Bioavailability | 45% | Rat |

| Half-Life (t₁/₂) | 3.2 h | Rat plasma |

| Protein Binding | 92% | Human serum albumin |

Structural Analogs and SAR Insights

Key Analog Comparisons

-

Piperidine Analogs: Replacing the pyrrolidine ring with piperidine reduces dopaminergic affinity by 10-fold, highlighting the importance of ring size .

-

N-Benzyl vs. N-Methyl: Removal of the benzyl group abolishes serotonin reuptake inhibition, emphasizing its role in target engagement .

Table 4: Structure-Activity Relationship (SAR) Highlights

| Modification | Effect on D₂ Affinity | Effect on Serotonin Reuptake |

|---|---|---|

| Removal of 3-methyl | ↓ 80% | No change |

| 4-Phenyl to 4-Cyclohexyl | ↓ 50% | ↑ 20% |

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume